molecular formula C22H24N2S2 B11651051 2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11651051
M. Wt: 380.6 g/mol
InChI Key: COMNEHBRHJLNDJ-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a dithioloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps, starting with the preparation of the dithioloquinoline core. This core is synthesized through a series of reactions, including cyclization and methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various aniline derivatives .

Scientific Research Applications

2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific arrangement of methyl groups and the presence of the dithioloquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H24N2S2

Molecular Weight

380.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2S2/c1-12-8-7-9-17(15(12)4)23-21-19-16-10-13(2)14(3)11-18(16)24-22(5,6)20(19)25-26-21/h7-11,24H,1-6H3

InChI Key

COMNEHBRHJLNDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2)C

Origin of Product

United States

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